molecular formula C24H27N3O5S B5180080 {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE

{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE

Cat. No.: B5180080
M. Wt: 469.6 g/mol
InChI Key: NHBSFQFAQIGBGU-UHFFFAOYSA-N
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Description

The compound {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic molecule featuring multiple functional groups, including an isoxazole ring, a sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE involves multiple steps, starting with the formation of the isoxazole ring. One common method for synthesizing isoxazoles is the cycloisomerization of α,β-acetylenic oximes under moderate reaction conditions using AuCl3 as a catalyst

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cycloisomerization step and large-scale batch reactors for the subsequent substitution reactions. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the sulfonyl group to a sulfide.

    Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can yield nitro derivatives, while reduction of the sulfonyl group can produce thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. The presence of the isoxazole ring and sulfonyl group suggests that it may exhibit biological activity, such as anti-inflammatory or anticancer effects. Researchers are exploring its interactions with biological targets to develop new drugs .

Industry

In industry, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials .

Mechanism of Action

The mechanism of action of {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-17-4-10-22(11-5-17)33(29,30)27-14-12-26(13-15-27)24(28)20-6-8-21(9-7-20)31-16-23-18(2)25-32-19(23)3/h4-11H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBSFQFAQIGBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OCC4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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